2,6-Difluorophenylsulphur pentafluoride
Description
Properties
IUPAC Name |
(2,6-difluorophenyl)-pentafluoro-λ6-sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F7S/c7-4-2-1-3-5(8)6(4)14(9,10,11,12)13/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKZGFBXDNZOCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(F)(F)(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformative Pathways of 2,6 Difluorophenylsulphur Pentafluoride
Electrophilic Nature and Its Role in Chemical Transformations
The pentafluorosulfanyl (SF5) group is one of the most electron-withdrawing groups known in organic chemistry. Its presence, along with two fluorine atoms, significantly deactivates the aromatic ring of 2,6-Difluorophenylsulphur pentafluoride towards electrophilic aromatic substitution. The strong inductive effect of the SF5 and fluoro substituents reduces the electron density of the phenyl ring, making it less susceptible to attack by electrophiles.
Reactive Patterns of the Sulfur-Fluorine Bonds in the SF5 Group
The sulfur-fluorine bonds in the SF5 group are exceptionally strong, contributing to the high thermal and chemical stability of the molecule. The SF5 group is generally considered to be chemically robust and resistant to cleavage. Under normal synthetic conditions, the S-F bonds remain intact.
However, under specific and forceful conditions, such as in the presence of very strong reducing agents or during certain mass spectrometry fragmentation processes, the S-F bonds can be cleaved. For instance, reductive protocols that are capable of cleaving C-F bonds might also affect the S-F bonds, although this is not a common or synthetically useful transformation for aryl-SF5 compounds. The high stability of the SF5 group is a key feature that is often exploited in the design of new materials and pharmaceuticals, where chemical inertness is a desirable property.
Functional Group Derivatizations and Chemical Modifications of the Aromatic Ring
Given the highly deactivated nature of the aromatic ring towards electrophilic substitution, functional group derivatizations of 2,6-Difluorophenylsulphur pentafluoride are more likely to proceed via nucleophilic aromatic substitution (SNA_r). The strong electron-withdrawing character of the SF5 group and the two fluorine atoms makes the aromatic ring susceptible to attack by strong nucleophiles.
The fluorine atoms on the aromatic ring are potential leaving groups in SNA_r reactions. Nucleophiles can attack the carbon atoms attached to the fluorine, leading to the displacement of a fluoride (B91410) ion. The positions ortho and para to the strongly electron-withdrawing SF5 group are particularly activated for nucleophilic attack. In the case of 2,6-Difluorophenylsulphur pentafluoride, the fluorine atoms are in the ortho positions relative to the SF5 group, making them potential sites for substitution.
Table 1: Potential Nucleophilic Aromatic Substitution Reactions of 2,6-Difluorophenylsulphur pentafluoride
| Nucleophile | Potential Product | Reaction Conditions |
| Sodium methoxide (B1231860) (NaOMe) | 2-Fluoro-6-methoxyphenylsulphur pentafluoride | Polar aprotic solvent (e.g., DMF, DMSO), elevated temperature |
| Ammonia (NH3) | 2-Amino-6-fluorophenylsulphur pentafluoride | High pressure, elevated temperature |
| Sodium thiophenoxide (NaSPh) | 2-Fluoro-6-(phenylthio)phenylsulphur pentafluoride | Polar aprotic solvent, elevated temperature |
It is important to note that these are potential reactions based on the general principles of SNA_r on polyfluoroaromatic compounds. The actual reactivity and regioselectivity would need to be determined experimentally.
Stability Profiles in Various Reaction Environments (Thermal and Chemical)
Aryl-SF5 compounds, in general, exhibit remarkable thermal and chemical stability. The strong S-F and C-S bonds contribute to this robustness. 2,6-Difluorophenylsulphur pentafluoride is expected to be a thermally stable compound, likely with a high decomposition temperature.
In terms of chemical stability, the compound is anticipated to be resistant to many common reagents. It is expected to be stable in the presence of moderate acids and bases, as well as common oxidizing and reducing agents. However, very strong acids could potentially lead to protonation of the fluorine atoms, while very strong bases at high temperatures might promote nucleophilic aromatic substitution or decomposition. The stability in various reaction environments makes it an attractive building block in medicinal chemistry and materials science, where durability is often a requirement.
Table 2: Predicted Stability of 2,6-Difluorophenylsulphur pentafluoride in Different Chemical Environments
| Environment | Predicted Stability | Potential Reactions |
| Aqueous acid (e.g., 1M HCl) | High | Stable under typical conditions |
| Aqueous base (e.g., 1M NaOH) | Moderate to High | Stable at room temperature, potential for SNA_r at elevated temperatures |
| Oxidizing agents (e.g., KMnO4) | High | The aromatic ring is deactivated towards oxidation |
| Reducing agents (e.g., NaBH4) | High | Stable |
| Strong reducing agents (e.g., LiAlH4) | Moderate | Potential for reduction of the SF5 group under harsh conditions |
Spectroscopic Characterization and Advanced Analytical Techniques for 2,6 Difluorophenylsulphur Pentafluoride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for the structural elucidation of 2,6-Difluorophenylsulphur pentafluoride, offering unambiguous characterization through the analysis of its hydrogen, fluorine, and carbon nuclei.
Proton NMR (¹H NMR) Analysis of Aromatic Resonances
The ¹H NMR spectrum of 2,6-Difluorophenylsulphur pentafluoride in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals corresponding to the three protons on the aromatic ring. The spectrum shows a multiplet centered at approximately δ 7.51 ppm, which is attributed to the single proton at the para-position (H-4). The two equivalent protons at the meta-positions (H-3 and H-5) appear as a multiplet around δ 7.04 ppm. The integration of these signals confirms the 1:2 ratio of these distinct proton environments.
Table 1: ¹H NMR Spectral Data for 2,6-Difluorophenylsulphur Pentafluoride
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.51 | m | 1H | Aromatic H-4 |
| 7.04 | m | 2H | Aromatic H-3, H-5 |
Solvent: CDCl₃
Fluorine-19 NMR (¹⁹F NMR) for SF₅ and Aromatic Fluorine Environments
The ¹⁹F NMR spectrum provides the most definitive spectroscopic signature for 2,6-Difluorophenylsulphur pentafluoride, revealing distinct signals for the pentafluorosulfanyl (SF₅) group and the fluorine atoms on the phenyl ring. The SF₅ group exhibits a classic AB₄ spin system, which is characteristic of an axial sulphur-fluorine bond and four equatorial sulphur-fluorine bonds.
The single, unique apical fluorine (the "A" part of the AB₄ system) resonates as a multiplet, typically appearing as a quintet due to coupling with the four equatorial fluorines, in the range of δ 80.69–82.32 ppm. The four magnetically equivalent equatorial fluorines (the "B₄" part) appear as a doublet at approximately δ 62.76 ppm due to coupling with the single apical fluorine. The large fluorine-fluorine coupling constant (J F-F) between the apical and equatorial fluorines is a key feature of the SF₅ group. While not explicitly reported in the available data, this coupling constant is typically in the range of 140-160 Hz for aryl-SF₅ compounds.
The two fluorine atoms attached to the aromatic ring at the C-2 and C-6 positions also produce a distinct signal in the ¹⁹F NMR spectrum, though specific chemical shift values for these aromatic fluorines in 2,6-Difluorophenylsulphur pentafluoride are not detailed in the currently available reference materials.
Table 2: ¹⁹F NMR Spectral Data for the SF₅ Group of 2,6-Difluorophenylsulphur Pentafluoride
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 80.69–82.32 | m (quintet) | 1F | Apical Fluorine (SF) |
| 62.76 | d | 4F | Equatorial Fluorines (SF₄) |
Solvent: CDCl₃
Carbon-13 NMR (¹³C NMR) Investigations of Phenyl Ring Carbons
The ¹³C NMR spectrum offers further structural confirmation by detailing the carbon framework of the phenyl ring. The presence of highly electronegative fluorine substituents, both on the ring and in the SF₅ group, significantly influences the chemical shifts of the carbon atoms. The spectrum will display distinct resonances for the four unique carbon environments in the aromatic ring: C-1 (carbon attached to the SF₅ group), C-2/C-6 (carbons attached to fluorine atoms), C-3/C-5, and C-4. A key feature of the ¹³C NMR spectrum is the presence of carbon-fluorine (C-F) coupling, which splits the carbon signals into multiplets and provides valuable connectivity information. The magnitude of the ¹J(C-F) coupling constant for the C-2/C-6 carbons is typically large, providing clear evidence for the direct C-F bond. While the general characteristics can be predicted, specific, experimentally determined chemical shift and coupling constant data for 2,6-Difluorophenylsulphur pentafluoride are not available in the surveyed literature.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of 2,6-Difluorophenylsulphur pentafluoride.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which serves to confirm the elemental formula. For 2,6-Difluorophenylsulphur pentafluoride (C₆H₃F₇S), the calculated monoisotopic mass is 239.984370 amu. Experimental HRMS analysis has yielded a measured mass of 239.984509 amu, which is in excellent agreement with the theoretical value, thereby confirming the molecular formula. alfa-chemistry.combiophysics.org
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 2,6-Difluorophenylsulphur Pentafluoride
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₃F₇S |
| Calculated Mass | 239.984370 amu |
Chromatographic Methods for Separation and Purity Determination
Chromatographic techniques are indispensable for the separation of 2,6-Difluorophenylsulphur pentafluoride from reaction mixtures and for the determination of its purity. Given its aromatic and fluorinated nature, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are applicable methods.
For GC analysis, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would be suitable for separation. Detection can be achieved using a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (MS) for definitive identification of the peak corresponding to the compound. The volatility of the compound makes GC a viable technique.
Reversed-phase HPLC is also a powerful tool for purity analysis. A C18 or a pentafluorophenyl (PFP) stationary phase column could be employed. PFP columns, in particular, can offer unique selectivity for fluorinated aromatic compounds through dipole-dipole, π-π, and hydrophobic interactions. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used for elution, with UV detection being a suitable method for this aromatic compound.
While these methods are standard for the analysis of fluorinated aromatic compounds, specific, optimized chromatographic conditions published exclusively for 2,6-Difluorophenylsulphur pentafluoride are not readily found in the scientific literature.
Gas Chromatography (GC) for Mixture Composition and Purity
Gas chromatography (GC) is a premier technique for the separation and analysis of volatile and semi-volatile compounds. For derivatives of phenylsulphur pentafluoride, GC is instrumental in determining the purity of a synthesized sample and identifying the presence of any isomers, starting materials, or by-products.
Methodology and Findings:
In a typical GC analysis of an aryl-pentafluorosulfanyl compound, a high-resolution capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is employed. The choice of detector is critical for achieving the necessary selectivity and sensitivity. While a standard Flame Ionization Detector (FID) can be used, a Sulfur Chemiluminescence Detector (SCD) offers superior selectivity for sulfur-containing compounds, providing an equimolar response that simplifies quantification. gcms.czagilent.com3phasereservoirtechnology.com This is particularly advantageous when analyzing complex mixtures where hydrocarbon impurities might otherwise interfere with the detection of sulfur-containing analytes. hpst.cz
The oven temperature program is optimized to ensure the separation of the main component from potential impurities, such as isomers (e.g., 2,4-difluorophenylsulphur pentafluoride or 3,5-difluorophenylsulphur pentafluoride) and unreacted starting materials. The high thermal stability of the pentafluorosulfanyl group allows for the use of elevated injector and detector temperatures without significant degradation of the analyte. nih.gov
Illustrative Data:
The following table represents a hypothetical GC analysis of a synthesized batch of 2,6-difluorophenylsulphur pentafluoride, demonstrating its utility in purity assessment.
| Peak No. | Retention Time (min) | Component | Area (%) | Purity (%) |
| 1 | 8.54 | Solvent (e.g., Dichloromethane) | 1.2 | - |
| 2 | 12.78 | Unidentified Impurity | 0.5 | - |
| 3 | 14.23 | 2,6-Difluorophenylsulphur pentafluoride | 97.8 | 97.8 |
| 4 | 14.56 | Isomeric Impurity | 0.5 | - |
Note: This data is illustrative and intended to represent a typical gas chromatography purity analysis for a compound of this nature.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone technique for confirming the elemental composition of a pure compound, thereby validating its empirical formula. For a newly synthesized compound like 2,6-difluorophenylsulphur pentafluoride (C₆H₃F₇S), this analysis provides the percentage by mass of carbon, hydrogen, fluorine, and sulfur.
Methodology and Findings:
The analysis is performed using a dedicated elemental analyzer. A weighed amount of the purified compound is combusted in a furnace in the presence of oxygen. The resulting gases (CO₂, H₂O, SO₂, and HF) are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy. The fluorine content can be determined by ion chromatography after combustion and absorption of the resulting hydrogen fluoride (B91410).
The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.
Illustrative Data:
The table below presents a hypothetical comparison of the calculated and found elemental analysis data for 2,6-difluorophenylsulphur pentafluoride.
| Element | Theoretical Mass (%) | Experimental Mass (%) | Difference (%) |
| Carbon (C) | 28.58 | 28.65 | +0.07 |
| Hydrogen (H) | 1.20 | 1.23 | +0.03 |
| Fluorine (F) | 52.75 | 52.60 | -0.15 |
| Sulfur (S) | 12.72 | 12.80 | +0.08 |
Note: This data is illustrative and intended to represent a typical elemental analysis for a compound of this nature.
Computational and Theoretical Investigations of 2,6 Difluorophenylsulphur Pentafluoride
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are instrumental in defining the electronic landscape of 2,6-difluorophenylsulphur pentafluoride. The molecule's structure is characterized by a benzene (B151609) ring substituted with a pentafluorosulfanyl (SF₅) group and two fluorine atoms at the ortho positions. The SF₅ group is known for its potent electron-withdrawing nature, a property that significantly influences the electronic structure of the entire molecule. This effect is a combination of a strong inductive (-I) effect, owing to the high electronegativity of the fluorine atoms, and a less pronounced resonance (-M) effect.
The bonding within the SF₅ group itself is noteworthy, featuring a hypervalent sulfur atom in an octahedral geometry. The sulfur-fluorine bonds are highly polarized towards the fluorine atoms. When attached to the phenyl ring, the sulfur atom forms a covalent bond with a carbon atom. This C-S bond is also polarized, drawing electron density from the aromatic system. The two additional fluorine atoms on the ring further amplify the electron-withdrawing character of the substitution pattern, leading to a significantly electron-deficient aromatic ring.
Molecular Orbital Analysis and Charge Distribution Studies
Molecular orbital (MO) analysis offers a deeper understanding of the bonding and reactivity of 2,6-difluorophenylsulphur pentafluoride. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. In this molecule, the strong electron-withdrawing nature of the SF₅ group and the ortho-fluorine atoms is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted benzene.
A lower HOMO energy suggests that the molecule is less susceptible to electrophilic attack, as its electrons are more tightly held. Conversely, a lower LUMO energy indicates an increased susceptibility to nucleophilic attack. The spatial distribution of these orbitals is also revealing. The HOMO is likely to be localized primarily on the aromatic ring, while the LUMO may have significant contributions from the SF₅ group, particularly the sulfur atom and the anti-bonding orbitals associated with the S-F bonds.
Charge distribution studies, often performed using methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis, would quantify the partial charges on each atom. These analyses are expected to show a significant positive charge on the sulfur atom and negative charges on the fluorine atoms of the SF₅ group. The carbon atom attached to the SF₅ group would also likely carry a partial positive charge. The ortho-fluorine atoms would further induce positive charges on the adjacent ring carbons. This charge distribution pattern underscores the highly polarized nature of the molecule.
Prediction and Understanding of Spectroscopic Signatures
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, including NMR, IR, and Raman spectra.
NMR Spectroscopy: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. For 2,6-difluorophenylsulphur pentafluoride, the ¹H NMR spectrum would be relatively simple, showing signals for the remaining protons on the aromatic ring. Due to the strong deshielding effect of the SF₅ group and the fluorine atoms, these proton signals would be expected at a downfield chemical shift. The ¹³C NMR spectrum would show distinct signals for each carbon atom in the ring, with the carbon atom bonded to the SF₅ group being significantly deshielded. The most informative would be the ¹⁹F NMR spectrum, which would show a characteristic signal for the apical fluorine of the SF₅ group and another for the four equatorial fluorines, along with a signal for the two fluorine atoms on the ring. Spin-spin coupling between the different fluorine nuclei and between fluorine and the ring protons would provide further structural information.
Vibrational Spectroscopy (IR and Raman): Computational frequency calculations can predict the vibrational modes of the molecule, which correspond to the peaks observed in its IR and Raman spectra. Key predicted vibrational frequencies would include the characteristic stretching and bending modes of the C-F, C-S, and S-F bonds, as well as the vibrational modes of the aromatic ring. The strong S-F stretching vibrations would be expected to appear in a characteristic region of the IR spectrum.
Analysis of Substituent Effects on Reactivity and Properties (e.g., Hammett Constants, Hansch Hydrophobicity Constants)
The concept of substituent effects allows for the quantitative prediction of how a particular functional group will influence the reactivity and properties of a parent molecule. The SF₅ group is considered a "super-trifluoromethyl" group due to its exceptional electron-withdrawing and lipophilic properties.
Hammett Constants: These constants quantify the electronic effect of a substituent on an aromatic ring. The SF₅ group has a large positive Hammett constant (σ), indicating its strong electron-withdrawing nature. This is primarily due to a substantial inductive effect (σI). This strong electron withdrawal deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution.
Hansch Hydrophobicity Constants (π): This parameter measures the contribution of a substituent to the lipophilicity of a molecule. A positive π value indicates that the substituent increases the preference of the molecule for a non-polar solvent over water. The SF₅ group has a significant positive Hansch constant, making it a highly lipophilic substituent. This property is of great interest in medicinal chemistry and materials science, as it can enhance membrane permeability and solubility in non-polar media.
| Substituent | Hammett Constant (σp) | Hansch Hydrophobicity Constant (π) |
|---|---|---|
| -H | 0.00 | 0.00 |
| -F | 0.06 | 0.14 |
| -Cl | 0.23 | 0.71 |
| -Br | 0.23 | 0.86 |
| -CF₃ | 0.54 | 0.88 |
| -SF₅ | 0.68 | 1.23 |
| -NO₂ | 0.78 | -0.28 |
Conformational Analysis and Dipole Moment Computations
Conformational analysis of 2,6-difluorophenylsulphur pentafluoride involves studying the rotation around the C-S bond. Due to the steric hindrance from the two ortho-fluorine atoms, free rotation around this bond is expected to be restricted. Computational methods can be used to calculate the potential energy surface for this rotation and identify the most stable conformation. It is likely that the lowest energy conformation will be one where the SF₅ group is twisted out of the plane of the aromatic ring to minimize steric repulsion between the equatorial fluorine atoms of the SF₅ group and the ortho-fluorine atoms on the ring.
Advanced Research Applications and Emerging Directions for 2,6 Difluorophenylsulphur Pentafluoride
Role as a Versatile Building Block in Synthetic Organic Chemistry
The synthetic accessibility of aryl-SF5 compounds has historically been a significant challenge, hindering their widespread application. nih.govresearchgate.net However, recent advancements in synthetic methodologies have made compounds like 2,6-Difluorophenylsulphur pentafluoride more accessible, positioning them as valuable building blocks in organic synthesis. nih.gov The presence of the two fluorine atoms in the ortho positions of the aromatic ring, in addition to the powerful electron-withdrawing nature of the SF5 group, activates the molecule for various chemical transformations.
The reactivity of the aromatic ring in 2,6-Difluorophenylsulphur pentafluoride is significantly influenced by its substituents. The fluorine atoms and the SF5 group are strongly deactivating towards electrophilic aromatic substitution, directing incoming electrophiles to the meta and para positions. Conversely, these substituents activate the ring for nucleophilic aromatic substitution, making it a valuable synthon for the introduction of the 2,6-difluoro-pentafluorosulfanylphenyl moiety into more complex molecules. This reactivity allows for the construction of novel molecular architectures that were previously difficult to access.
The development of gas-reagent-free approaches to aryl tetrafluoro-λ⁶-sulfanyl chlorides (aryl-SF4Cl), key intermediates in the synthesis of aryl-SF5 compounds, has been a notable advancement. nih.govresearchgate.net These methods often employ easy-to-handle reagents like trichloroisocyanuric acid and potassium fluoride (B91410), overcoming the reliance on hazardous fluorinating agents. researchgate.net Such progress is crucial for the broader availability of building blocks like 2,6-Difluorophenylsulphur pentafluoride for synthetic chemists.
Contributions to the Field of Organofluorine Chemistry
The study and application of 2,6-Difluorophenylsulphur pentafluoride contribute significantly to the broader field of organofluorine chemistry. The SF5 group is often referred to as a "super-trifluoromethyl group" due to its superior properties compared to the more common trifluoromethyl (CF3) group. researchgate.netfigshare.com Understanding the synergistic effects of the SF5 group and ortho-fluoro substituents provides deeper insights into the fundamental principles of organofluorine chemistry.
The unique electronic properties of 2,6-Difluorophenylsulphur pentafluoride, arising from the combination of the highly electronegative SF5 group and the fluorine atoms, make it an interesting subject for physical organic chemistry studies. These studies can help in quantifying the electronic and steric parameters of the 2,6-difluorophenylsulphur pentafluoride group, which is essential for designing molecules with tailored properties.
The table below provides a comparison of the properties of the SF5 group with the commonly used CF3 group.
| Property | SF5 Group | CF3 Group |
| Electronegativity (Pauling Scale) | ~3.65 | ~3.36 |
| Electron Withdrawing Nature | Strongly electron-withdrawing | Strongly electron-withdrawing |
| Lipophilicity (Hansch parameter, π) | High | High |
| Steric Bulk | Larger than CF3 | Smaller than SF5 |
| Thermal Stability | High | High |
| Chemical Stability | High | High |
This table presents generalized data for the SF5 and CF3 groups.
Research into Its Potential in Medicinal and Agrochemical Chemistry for Modifying Bioactivity
The pentafluorosulfanyl group is increasingly being explored in medicinal and agrochemical chemistry as a bioisostere for other functional groups, most notably the trifluoromethyl group. researchgate.netfigshare.com The introduction of an SF5 group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a bioactive molecule. rowansci.com It can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can lead to improved cell membrane permeability. rowansci.comresearchgate.net
While specific studies on the biological activity of 2,6-Difluorophenylsulphur pentafluoride are not extensively documented, the broader class of SF5-containing compounds has shown promise in various therapeutic areas. For instance, SF5-substituted analogues of existing drugs have been synthesized and evaluated for their potential as inhibitors of enzymes like dihydroorotate (B8406146) dehydrogenase (HDHODH). figshare.com Furthermore, SF5-containing compounds have been investigated for their potential as antiviral agents. figshare.com
Exploration in the Development of Advanced Materials
The exceptional properties of the SF5 group, such as its high electronegativity, thermal stability, and low surface energy, make it a highly attractive component for the design of advanced materials. researchgate.net Although research specifically focused on 2,6-Difluorophenylsulphur pentafluoride in materials science is still emerging, the broader class of aryl-SF5 compounds has been investigated for applications in optoelectronic materials. researchgate.net
The strong electron-withdrawing nature of the SF5 group can be utilized to tune the electronic properties of organic materials, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The presence of the ortho-fluoro substituents in 2,6-Difluorophenylsulphur pentafluoride is expected to further modulate these electronic properties, potentially leading to materials with enhanced performance.
The low surface energy imparted by the SF5 group can be exploited in the development of hydrophobic and oleophobic coatings. Materials incorporating 2,6-Difluorophenylsulphur pentafluoride could therefore find applications in self-cleaning surfaces, anti-fouling coatings, and low-friction materials.
Utilization in the Design and Synthesis of Novel Chemical Reagents
The unique reactivity and electronic properties of 2,6-Difluorophenylsulphur pentafluoride make it a potential precursor for the development of novel chemical reagents. For example, it could serve as a starting material for the synthesis of new fluorinating agents or as a ligand for catalysis. The strong electron-withdrawing character of the 2,6-difluorophenylsulphur pentafluoride moiety could be used to modulate the reactivity of a catalytic metal center, leading to new catalysts with enhanced activity or selectivity.
The development of new reagents for the transfer of the SF5 group is an active area of research. While reagents like pentafluorosulfanyl chloride (SF5Cl) are known, there is a continuous need for safer and more efficient alternatives. digitellinc.com The chemistry of 2,6-Difluorophenylsulphur pentafluoride could potentially be leveraged to design new platforms for SF5-transfer reactions.
Unexplored Reactivity and Future Research Opportunities in Pentafluorosulfanyl Chemistry
Despite the progress made in pentafluorosulfanyl chemistry, there remain significant opportunities for future research. The reactivity of many SF5-containing compounds, including 2,6-Difluorophenylsulphur pentafluoride, is not yet fully understood. A deeper exploration of its reaction chemistry could uncover novel transformations and synthetic methodologies.
Future research is likely to focus on several key areas:
Development of more efficient and scalable synthetic routes to 2,6-Difluorophenylsulphur pentafluoride and other aryl-SF5 compounds. rowansci.com
Detailed investigation of the fundamental reactivity of the C-S bond and the S-F bonds in the SF5 group under various reaction conditions.
Exploration of the coordination chemistry of 2,6-Difluorophenylsulphur pentafluoride with transition metals to develop new catalysts.
Systematic studies on the structure-property relationships in materials containing the 2,6-difluorophenylsulphur pentafluoride moiety.
In-depth biological evaluation of derivatives of 2,6-Difluorophenylsulphur pentafluoride to fully assess their potential in medicinal and agrochemical applications.
The continued exploration of the chemistry and applications of 2,6-Difluorophenylsulphur pentafluoride and related compounds promises to open up new frontiers in various scientific disciplines, from fundamental organic chemistry to applied materials science and drug discovery.
Q & A
Q. What are the established synthetic routes for 2,6-difluorophenylsulphur pentafluoride, and what methodological considerations ensure reproducibility?
The synthesis of fluorinated aryl sulfur compounds typically involves fluorination of precursor molecules or nucleophilic substitution reactions. For 2,6-difluorophenyl derivatives, controlled fluorination using sulfur tetrafluoride (SF₄) or pentafluorosulfur reagents under anhydrous conditions is common. Key considerations include:
- Reagent purity : Trace moisture can hydrolyze intermediates, leading to side products.
- Temperature control : Exothermic fluorination reactions require gradual heating (e.g., 50–80°C) to avoid decomposition.
- Post-synthesis purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane) isolates the target compound .
Q. How can researchers characterize the structural and electronic properties of 2,6-difluorophenylsulphur pentafluoride?
A multi-technique approach is critical:
- 19F NMR spectroscopy : Resolves fluorine environments and confirms substitution patterns. Decoupling techniques mitigate signal splitting from adjacent fluorine atoms.
- X-ray crystallography : Determines bond angles and sulfur coordination geometry.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation pathways, distinguishing isomers .
Q. What are the stability profiles of this compound under varying experimental conditions?
Stability studies should assess:
- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen/argon atmospheres (25–300°C).
- Hydrolytic sensitivity : Exposure to aqueous buffers (pH 3–10) monitored via HPLC for degradation products.
- Light sensitivity : UV-Vis spectroscopy under controlled irradiation (e.g., 254 nm) .
Advanced Research Questions
Q. How can contradictory data on reactivity in fluorinated aryl sulfur compounds be resolved?
Contradictions often arise from unaccounted variables:
- Re-examining reaction conditions : Compare studies using identical solvents, catalysts, and temperature profiles.
- Computational modeling : Density Functional Theory (DFT) calculations predict electronic effects of fluorine substituents on sulfur reactivity.
- In situ monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate species during reactions .
Q. What methodologies optimize catalytic applications of 2,6-difluorophenylsulphur pentafluoride in organofluorine chemistry?
Advanced catalytic studies require:
Q. How can researchers design ecotoxicological studies to assess environmental persistence?
Methodological rigor includes:
- Biotic/abiotic degradation : Incubate the compound in soil/water matrices with LC-MS/MS quantification.
- Subsample weighting : Use stratified sampling (e.g., by pH or organic content) to ensure representativity.
- Quality assurance : Adopt CDC’s Westgard criteria for precision and accuracy in analyte recovery .
Methodological Notes
- Controlled fluorination : Ensure inert atmospheres (glovebox) to prevent side reactions.
- Cross-validation : Combine experimental data with computational models (e.g., Gaussian 16) to validate electronic structures.
- Ethical compliance : Follow NIH/EPA guidelines for handling fluorinated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
